molecular formula C8H5Cl2NO2S B14090300 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride

3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride

Cat. No.: B14090300
M. Wt: 250.10 g/mol
InChI Key: DXCAKYGFYMPVDF-UHFFFAOYSA-N
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Description

3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride is an organosulfur compound with the molecular formula C8H5Cl2NO2S. This compound is characterized by the presence of a sulfonyl chloride group, a chloro substituent, and a cyanomethyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride typically involves the chlorination of 3-cyano-5-methylbenzenesulfonyl chloride. The reaction is carried out under controlled conditions using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The reaction is usually performed in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, chloroform), mild temperatures.

    Reduction: Reducing agents (lithium aluminum hydride), solvents (ether, tetrahydrofuran), low temperatures.

    Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (water, acetic acid), moderate temperatures.

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Uniqueness: 3-Chloro-5-(cyanomethyl)benzenesulfonyl chloride is unique due to the presence of both chloro and cyanomethyl groups, which enhance its reactivity and versatility in chemical synthesis. This compound’s ability to undergo a wide range of reactions makes it valuable in various scientific and industrial applications .

Properties

Molecular Formula

C8H5Cl2NO2S

Molecular Weight

250.10 g/mol

IUPAC Name

3-chloro-5-(cyanomethyl)benzenesulfonyl chloride

InChI

InChI=1S/C8H5Cl2NO2S/c9-7-3-6(1-2-11)4-8(5-7)14(10,12)13/h3-5H,1H2

InChI Key

DXCAKYGFYMPVDF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1S(=O)(=O)Cl)Cl)CC#N

Origin of Product

United States

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